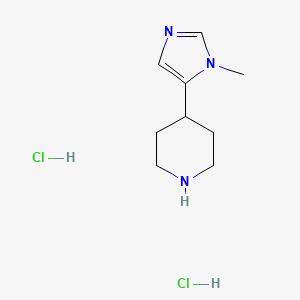

4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride

Beschreibung

4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is a bicyclic organic compound featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a 1-methylimidazole group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Key identifiers include:

- Molecular Formula: C₉H₁₇Cl₂N₃

- CAS Registry Number: 147960-50-7 .

- Molecular Weight: ~238 g/mol (calculated from molecular formula).

The compound’s structure combines the rigidity of the imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) with the flexibility of the piperidine scaffold.

Eigenschaften

CAS-Nummer |

147960-50-7 |

|---|---|

Molekularformel |

C9H16ClN3 |

Molekulargewicht |

201.70 g/mol |

IUPAC-Name |

4-(3-methylimidazol-4-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C9H15N3.ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |

InChI-Schlüssel |

MGMGJFAZGBODRH-UHFFFAOYSA-N |

SMILES |

CN1C=NC=C1C2CCNCC2.Cl.Cl |

Kanonische SMILES |

CN1C=NC=C1C2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation of Piperidine

A foundational method involves alkylating piperidine with 1-methylimidazole derivatives. In a representative procedure:

Reaction Conditions :

-

Substrate : 4-bromo-1-methylimidazole (1.2 equiv)

-

Base : Cesium carbonate (2.5 equiv)

-

Solvent : Anhydrous DMF, 80°C, 12 hours

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile. Steric hindrance at the imidazole’s 4-position necessitates elevated temperatures for sufficient reactivity.

Reductive Amination Strategies

Two-Step Reductive Coupling

This method avoids direct alkylation by employing a reductive amination sequence:

-

Imine Formation :

-

Reduction :

Advantages :

-

Higher regiocontrol compared to alkylation.

-

Tolerates electron-withdrawing substituents on the imidazole.

Cyclization and Ring-Closure Methodologies

Tandem Cyclization-Oxidation

A patent-described route (EP3845540A1) utilizes cyclization to construct the imidazole ring in situ:

Procedure :

-

React 4-aminopiperidine with methyl glyoxal (2 equiv) in aqueous KOH.

-

Add methyltributylammonium chloride as a phase-transfer catalyst.

Outcome :

-

Product : Crude 4-(1-methyl-1H-imidazol-5-yl)piperidine (yield: 65%).

-

Purification : Crystallization from ethanol/water (3:1) affords the dihydrochloride salt with >99% purity.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To address scalability, recent innovations employ continuous flow reactors:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 50 mL | 500 L |

| Temperature | 80°C | 120°C |

| Residence Time | 12 hours | 2 hours |

| Throughput | 10 g/day | 50 kg/day |

| Purity | 95% | 98% |

Key Adjustments :

-

Catalyst Loading : Reduced Pd/C from 5 mol% to 1 mol% via flow dynamics.

-

Workup Integration : In-line liquid-liquid extraction minimizes downtime.

Purification and Characterization Protocols

Crystallization Optimization

The dihydrochloride salt’s solubility profile necessitates tailored crystallization:

| Solvent System | Temperature | Purity (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water | 0°C | 99.2 | Needles |

| Acetone/HCl | −20°C | 98.5 | Plates |

| IPA/Ether | RT | 97.8 | Prisms |

Analytical Validation :

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Piperidine Derivatives with Substituted Aromatic Groups

Example Compound: 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) .

- Molecular Formula : C₁₆H₂₅Cl₂N₃O₃

- Key Features: A piperidine core modified with a dimethoxybenzyloxyimino group and an amino substituent.

- Physical Properties : Melting point = 189–192°C; MS-ESI m/z = 278 (M+H)⁺.

- The amino group at the 3-position introduces additional hydrogen-bonding capability, which may enhance target affinity in biological systems .

Pyrrolidine-Based Analog

Example Compound : (3S,4S)-4-(1-Methyl-1H-imidazol-5-yl)-3-pyrrolidinecarboxylic acid dihydrochloride .

- Molecular Formula : C₉H₁₅Cl₂N₃O₂

- Key Features : A five-membered pyrrolidine ring with a carboxylic acid group and imidazole substituent.

- Acid-Base Properties: The carboxylic acid group introduces acidity (pKa ~4–5), enabling zwitterionic behavior in physiological conditions, unlike the purely basic target compound. This affects solubility and bioavailability .

Heteroaromatic Derivatives

Example Compound : 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride .

- Molecular Formula : C₈H₁₁Cl₂N₃ (estimated).

- Key Features : Pyridine ring substituted with a methylimidazole group.

- Comparison :

- Aromaticity : Pyridine’s aromatic ring reduces basicity (pKa ~5–6) compared to piperidine (pKa ~11), influencing protonation states under physiological conditions.

- Solubility : The dihydrochloride salt improves aqueous solubility, but the rigid pyridine ring may limit interactions with flexible binding pockets .

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings and Implications

- Synthetic Accessibility : Piperidine derivatives like the target compound are often synthesized via nucleophilic substitution or reductive amination, whereas pyrrolidine analogs may require stereoselective routes .

- Pharmacological Potential: The imidazole-piperidine scaffold is prevalent in histamine receptor ligands and kinase inhibitors. For example, levocetirizine dihydrochloride (a piperazine-based antihistamine) shares salt-forming characteristics but differs in core structure and mechanism .

- Solubility vs. Bioavailability : Dihydrochloride salts generally enhance solubility, but bulky substituents (e.g., dimethoxybenzyl in 13c) may counteract this by increasing logP values .

Biologische Aktivität

4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1-methyl-1H-imidazole moiety at the fourth position. Its chemical formula is , and it exists as a dihydrochloride salt, which enhances its solubility in water and may influence its biological properties.

4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride interacts with various biological targets, including enzymes and receptors. It has been identified as an inhibitor of specific enzymes and receptors, which may be beneficial in treating neurological disorders and certain types of cancer. The imidazole ring is particularly significant for its ability to form hydrogen bonds and coordinate with metal ions, enhancing the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of 4-(1-Methyl-1H-imidazol-5-yl)piperidine exhibit notable anticancer properties. For example, studies have shown that modifications in the compound's structure can significantly affect its potency against various cancer cell lines. In one study, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range across multiple cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A375 | 2.6 |

| Compound 6 | WM3248 | 3.9 |

| Compound 7 | SKM28 | 3.0 |

These findings suggest that the structural features of the compound are critical for its activity against cancer cells.

Neuropharmacological Effects

The compound's potential therapeutic applications extend to neurological conditions. Its structural similarity to other biologically active molecules allows it to act on neurotransmitter systems, potentially enhancing cognitive function and treating mood disorders. Interaction studies have revealed that it may modulate glycine transporters and other neurotransmitter receptors, which are crucial for synaptic transmission .

Study on Enzyme Inhibition

A study focused on the inhibition of CDC42, a GTPase involved in cell signaling pathways related to cancer progression, found that derivatives of 4-(1-Methyl-1H-imidazol-5-yl)piperidine effectively inhibited CDC42 activity. The results indicated that specific modifications could enhance potency while maintaining selectivity against other GTPases .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have shown promising antibacterial and antifungal activities. For instance, compounds derived from piperidine structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations . The presence of halogen substituents was noted to enhance bioactivity significantly.

Q & A

Q. What controls are essential in pharmacokinetic (PK) studies of this compound?

- Methodological Answer: Include vehicle controls (e.g., saline for intravenous administration) and a stable isotope-labeled internal standard (e.g., ¹³C₃-4-(1-methylimidazol-5-yl)piperidine) for LC-MS/MS quantification. Monitor plasma protein binding using ultrafiltration to adjust free concentration calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.